5-Methylpyridazin-4-amine
CAS No.: 90568-14-2
Cat. No.: VC7559216
Molecular Formula: C5H7N3
Molecular Weight: 109.132
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90568-14-2 |
|---|---|
| Molecular Formula | C5H7N3 |
| Molecular Weight | 109.132 |
| IUPAC Name | 5-methylpyridazin-4-amine |
| Standard InChI | InChI=1S/C5H7N3/c1-4-2-7-8-3-5(4)6/h2-3H,1H3,(H2,6,7) |
| Standard InChI Key | QWVLIXTUCFAPFH-UHFFFAOYSA-N |
| SMILES | CC1=CN=NC=C1N |
Introduction
Chemical Identity and Structural Properties
Physicochemical Characteristics
While direct data for 5-methylpyridazin-4-amine are unavailable, the physicochemical properties of structurally related compounds offer valuable benchmarks:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | LogP |
|---|---|---|---|---|---|
| 4-Amino-5-methylpyridin-2-ol | C₆H₈N₂O | 124.14 | 1.137 ± 0.06 | 291.0 ± 33.0 | -0.51 |
| 2-Methoxy-5-methylpyridin-4-amine | C₇H₁₀N₂O | 138.17 | 1.1 ± 0.1 | 287.2 ± 35.0 | 1.30 |
These compounds exhibit moderate lipophilicity (LogP -0.51 to 1.30) and boiling points exceeding 280°C, suggesting stability under standard conditions . The lower LogP of 4-amino-5-methylpyridin-2-ol indicates higher polarity, likely due to its hydroxyl group, which enhances solubility in aqueous media compared to its methoxy counterpart.
Synthesis and Industrial Production
Synthetic Routes for Pyridine Analogues
The synthesis of 4-amino-5-methylpyridin-2-ol, as detailed in patent CN113474332A, involves a multi-step process starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide. Key steps include:
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Hydrogenation: Reduction of the nitro group using a platinum-molybdenum catalyst (0.8% Pt + 0.6% Mo on carbon) under hydrogen atmosphere to yield 2-chloro-5-methyl-4-pyridinamine .
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Hydrolysis: Reaction with potassium hydroxide in methanol at elevated pressure to replace the chlorine atom with a hydroxyl group, forming the final product .
This method achieves a crude yield of 85–90%, with purification via hydrochloric acid/methanol precipitation .
Scalability and Optimization
Industrial-scale production emphasizes catalyst efficiency and solvent selection. The use of ethylene glycol as a solvent in intermediate steps enhances reaction homogeneity, while platinum-based catalysts minimize side reactions such as over-reduction or dehalogenation .
Pharmacological and Material Science Applications
Role in Drug Development
4-Amino-5-methylpyridin-2-ol serves as a critical intermediate in synthesizing finerenone, a nonsteroidal mineralocorticoid receptor (MR) antagonist used to treat cardiorenal diseases . Finerenone’s mechanism involves blocking aldosterone-induced MR activation, reducing fibrosis and inflammation in cardiac and renal tissues. The pyridine core of 4-amino-5-methylpyridin-2-ol contributes to finerenone’s binding affinity, with the hydroxyl group facilitating hydrogen bonding to receptor residues .
Stability and Metabolic Considerations
Oxidative Degradation Pathways
Pyridine derivatives are susceptible to cytochrome P450-mediated oxidation. For instance, 3F4AP (3-fluoro-4-aminopyridine) undergoes rapid metabolism by CYP2E1, limiting its utility as a positron emission tomography (PET) tracer . In contrast, 5Me3F4AP’s methyl substituent sterically hinders oxidative attack, reducing CYP2E1 activity by 40% compared to 3F4AP . This stability enhancement underscores the importance of alkyl substitutions in optimizing drug half-lives.
Future Directions and Research Gaps
Expanding Pyridazine Chemistry
While pyridine derivatives dominate current applications, pyridazine-based compounds like 5-methylpyridazin-4-amine remain underexplored. Computational modeling could predict their binding affinities for ion channels or enzymatic targets, guiding synthetic efforts.
Green Chemistry Innovations
Current synthesis routes rely on platinum catalysts, which are costly and environmentally taxing. Future research could explore iron- or nickel-based alternatives to improve sustainability without compromising yield .
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